REACTION_SMILES
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[CH2:9]1[O:10][CH2:11][CH2:12][CH2:13]1.[NH2:1][CH:2]([CH2:3][OH:4])[CH2:5][CH:6]([CH3:7])[CH3:8]>>[NH2:1][CH:2]([CH2:3][O:4][CH3:9])[CH2:5][CH:6]([CH3:7])[CH3:8]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CC(N)CO
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(N)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:9]1[O:10][CH2:11][CH2:12][CH2:13]1.[NH2:1][CH:2]([CH2:3][OH:4])[CH2:5][CH:6]([CH3:7])[CH3:8]>>[NH2:1][CH:2]([CH2:3][O:4][CH3:9])[CH2:5][CH:6]([CH3:7])[CH3:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CC(N)CO
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(N)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:9]1[O:10][CH2:11][CH2:12][CH2:13]1.[NH2:1][CH:2]([CH2:3][OH:4])[CH2:5][CH:6]([CH3:7])[CH3:8]>>[NH2:1][CH:2]([CH2:3][O:4][CH3:9])[CH2:5][CH:6]([CH3:7])[CH3:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CC(N)CO
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(N)CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |